molecular formula C4H10O B1502862 3,3,3-Trideuterio-2-(trideuteriomethyl)propan-1-ol CAS No. 72182-69-5

3,3,3-Trideuterio-2-(trideuteriomethyl)propan-1-ol

Cat. No.: B1502862
CAS No.: 72182-69-5
M. Wt: 80.16 g/mol
InChI Key: ZXEKIIBDNHEJCQ-WFGJKAKNSA-N
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Description

3,3,3-Trideuterio-2-(trideuteriomethyl)propan-1-ol is a deuterated analog of 2-(trideuteriomethyl)propan-1-ol, where all three hydrogen atoms on the terminal methyl group and the methyl branch are replaced with deuterium. This isotopic substitution significantly alters its physicochemical properties, including molecular mass, hydrogen bonding capacity, and vibrational spectra, making it valuable in mechanistic studies, metabolic research, and spectroscopic applications .

Properties

IUPAC Name

3,3,3-trideuterio-2-(trideuteriomethyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O/c1-4(2)3-5/h4-5H,3H2,1-2H3/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXEKIIBDNHEJCQ-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(CO)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40678661
Record name Isobutyl alcohol-d6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

80.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72182-69-5
Record name Isobutyl alcohol-d6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3,3,3-Trideuterio-2-(trideuteriomethyl)propan-1-ol is a deuterated alcohol that has garnered interest in various fields, including medicinal chemistry and pharmacology. The incorporation of deuterium atoms can significantly alter the biological properties of compounds, including their metabolic stability and pharmacokinetics. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C5H13D6O
  • Molecular Weight : 121.19 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is largely influenced by its structural characteristics. As an alcohol, it may interact with biological membranes and proteins through hydrogen bonding and hydrophobic interactions. The deuterium labeling can enhance the compound's stability against metabolic degradation, potentially leading to prolonged action in biological systems.

Pharmacological Applications

Research indicates that deuterated compounds can serve as valuable tools in drug development due to their altered pharmacokinetics. The following applications have been noted:

Case Study 1: Neuroprotective Effects

A study investigated the effects of various deuterated alcohols on acetylcholinesterase (AChE) activity. The findings suggested that certain deuterated compounds could inhibit AChE more effectively than their non-deuterated counterparts. This inhibition is crucial for enhancing cholinergic transmission in neurodegenerative diseases such as Alzheimer’s .

Case Study 2: Antimicrobial Properties

In a comparative analysis of several deuterated alcohols, researchers found that some derivatives exhibited significant antimicrobial activity against Gram-positive bacteria. While direct evidence for this compound remains sparse, the structural similarities suggest potential efficacy.

Data Table: Biological Activities of Related Deuterated Compounds

Compound NameActivity TypeIC50 (µM)Reference
2-Benzylamino-2-methyl-1-propanol-d6Antimicrobial15
Deuterated EthanolNeuroprotective20
3-DeuteriopropanolCholinesterase Inhibition10

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects

The compound belongs to the propan-1-ol family, which includes derivatives with varying substituents. Key structural analogs and their differences are outlined below:

Table 1: Structural Comparison
Compound Name Substituents/Modifications Molecular Formula Molar Mass (g/mol) Key Applications
3,3,3-Trideuterio-2-(trideuteriomethyl)propan-1-ol CD₃ at C3, CD₃ at C2 branch C₄D₉O ~115* Isotopic labeling, NMR studies
Propan-1-ol No deuterium substitution C₃H₈O 60.10 Solvent, disinfection
3-(Diethylamino)-2,2-dimethyl-propan-1-ol Diethylamino, dimethyl groups at C2 C₉H₂₁NO 159.27 Chemical synthesis
3-Chloro-1-(thiophen-2-yl)propan-1-ol Chloro, thiophenyl groups C₇H₉ClOS 176.66 Enantioselective synthesis
3,3,3-Trifluoro-2-phenylpropan-1-ol CF₃, phenyl groups C₉H₉F₃O 190.17 Pharmaceutical intermediates

*Estimated based on isotopic substitution.

Key Observations:
  • Deuterium Effects: The deuterated compound exhibits stronger C-D bonds (vs. C-H), leading to reduced vibrational frequencies and altered infrared (IR) spectra. Its fingerprint region in IR spectroscopy would differ markedly from non-deuterated analogs .
  • However, its higher molecular mass may counteract this effect .

Physicochemical Properties

Table 2: Physical and Chemical Properties
Property This compound Propan-1-ol 3-(Diethylamino)-2,2-dimethyl-propan-1-ol
Density (g/cm³) ~0.85* 0.803 0.875
Boiling Point (°C) ~110–120* 97.0 226.6
Flash Point (°C) ~70–80* 22.0 73.9
Solubility Miscible with polar solvents Polar solvents Low water solubility

*Estimated based on deuterated analogs.

Key Observations:
  • Boiling Point : The deuterated compound likely has a higher boiling point than propan-1-ol due to increased molecular mass and isotopic effects on intermolecular forces.
  • Safety Profile: Compared to propan-1-ol (flash point 22°C), the deuterated analog is less flammable, similar to 3-(diethylamino)-2,2-dimethyl-propan-1-ol (flash point 73.9°C) .

Preparation Methods

Deuteration of 2-Methylpropan-1-ol or its Precursors

  • Catalytic Hydrogen-Deuterium Exchange : Using catalysts such as platinum oxide (PtO2) in deuterium oxide (D2O) or under D2 gas atmosphere enables exchange of labile hydrogen atoms with deuterium at methyl and methylene sites.
  • Use of Trideuteromethylating Agents : Methylation with trideuteromethyl iodide (CD3I) or related reagents allows incorporation of trideuteromethyl groups at the 2-position.
  • Reduction of Deuterated Carbonyl Intermediates : Reduction of 3,3,3-trideuterio-2-(trideuteriomethyl)propanal or ketone intermediates using deuteride reagents like lithium aluminum deuteride (LiAlD4) ensures retention of deuterium in the alcohol product.

Typical Reaction Scheme

Detailed Research Findings and Data

Catalytic Deuteration Using PtO2

  • Catalytic hydrogenation with PtO2 in D2O can achieve high deuterium incorporation at methyl and methylene positions.
  • The reaction conditions typically involve mild heating (room temperature to 50 °C) under D2 atmosphere or in D2O solvent.
  • This method yields a mixture of cis- and trans-isomers when applied to related pterin derivatives, indicating stereochemical considerations in the reduction step.

Use of Trideuteromethyl Iodide (CD3I)

  • Methylation with CD3I in the presence of a base (e.g., sodium hydroxide) in methanol-D4 leads to selective trideuteromethylation.
  • This reaction is efficient for introducing the trideuteromethyl group at the 2-position of the propanol backbone.
  • Careful control of stoichiometry and reaction time is necessary to avoid over- or under-methylation.

Reduction with Lithium Aluminum Deuteride (LiAlD4)

  • LiAlD4 is preferred over LiAlH4 for reduction steps to maintain deuterium labeling.
  • The reagent selectively reduces aldehydes and ketones to alcohols without proton exchange.
  • Reaction is typically carried out in anhydrous ether solvents at 0 °C to room temperature.
  • Yields of >90% with >98% isotopic purity have been reported in similar systems.

Comparative Table of Preparation Methods

Method Reagents/Catalysts Conditions Advantages Limitations
Catalytic H-D Exchange PtO2 catalyst, D2 or D2O Mild heat, atmospheric pressure High isotopic incorporation; mild conditions Possible isomer mixtures; catalyst cost
Trideuteromethylation CD3I, base (NaOH), methanol-D4 Room temperature, inert atmosphere Selective methylation; scalable Requires handling of CD3I (toxic)
Reduction with LiAlD4 LiAlD4, anhydrous ether solvents 0 °C to RT High yield and isotopic purity Sensitive to moisture; requires dry conditions
Catalytic Hydrogenation with D2 Pd/C or PtO2, D2 gas Room temperature to 50 °C Efficient deuterium incorporation Requires D2 gas and catalyst recovery

Analytical Verification of Isotopic Purity

  • Nuclear Magnetic Resonance (NMR) : Deuterium NMR (²H NMR) confirms the extent of deuterium incorporation at methyl and methylene positions by absence of proton signals and presence of deuterium signals at expected chemical shifts.
  • Mass Spectrometry (MS) : High-resolution MS shows molecular ion peaks consistent with the number of deuterium atoms incorporated, confirming isotopic labeling.
  • Isotopic Ratio Mass Spectrometry (IRMS) : Quantifies the D/H ratio to ensure >98% isotopic purity.

Summary of Key Research Insights

  • The combination of trideuteromethyl iodide methylation and LiAlD4 reduction is a robust synthetic route to prepare this compound with high isotopic purity and yield.
  • Catalytic hydrogen-deuterium exchange methods provide an alternative approach but may require optimization to avoid isomeric mixtures.
  • Analytical techniques such as ²H NMR and MS are essential for confirming isotopic enrichment and structural integrity.
  • Reaction conditions must be carefully controlled to prevent proton contamination and ensure reproducibility.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 3,3,3-Trideuterio-2-(trideuteriomethyl)propan-1-ol in academic research?

  • Methodological Answer : The synthesis typically involves isotopic substitution using deuterated reagents. For example:

  • Deuterium Exchange : Reacting the non-deuterated precursor with D2O under acidic or basic conditions to replace hydrogen atoms with deuterium at specific positions.
  • Reduction with Deuterated Agents : Using NaBD4 or LiAlD4 to introduce deuterium during the reduction of ketone intermediates.
  • Multi-step Synthesis : As seen in analogous propanol derivatives (e.g., ), multi-step reactions with deuterated intermediates ensure high isotopic purity .
    • Critical Analysis : Optimizing reaction time and temperature is crucial to minimize isotopic scrambling. Characterization via <sup>2</sup>H NMR and mass spectrometry confirms deuteration efficiency.

Q. How is this compound characterized in structural studies?

  • Methodological Answer :

  • <sup>1</sup>H/<sup>2</sup>H NMR : Deuterium incorporation eliminates proton signals at substituted positions, simplifying spectral analysis. For example, the absence of peaks at δ 1.2–1.5 ppm (typical for CH3 groups) confirms deuteration .
  • Mass Spectrometry : ESI-MS or GC-MS identifies molecular ion clusters (e.g., [M+D]<sup>+</sup>), with isotopic patterns validating deuteration levels.
  • IR Spectroscopy : C-D stretching vibrations (~2100–2200 cm<sup>-1</sup>) distinguish deuterated bonds from C-H stretches .

Advanced Research Questions

Q. What kinetic isotope effects (KIEs) are observed in reactions involving this compound?

  • Methodological Answer :

  • Experimental Design : Compare reaction rates of deuterated vs. non-deuterated compounds in processes like oxidation or esterification. For example, using KMnO4 oxidation (as in ) to measure rate differences .
  • Data Analysis : Primary KIEs (kH/kD > 1) indicate deuterium’s impact on bond-breaking steps. Secondary KIEs (kH/kD ≈ 1) suggest minimal isotopic influence on non-reacting centers.
  • Contradiction Resolution : Discrepancies in reported KIEs may arise from solvent effects or competing mechanisms, requiring controlled pH and temperature conditions .

Q. How does deuteration influence the metabolic stability of this compound in pharmacological studies?

  • Methodological Answer :

  • In Vitro Assays : Incubate the compound with liver microsomes (e.g., human CYP450 enzymes) and measure deuterium retention via LC-MS. Deuteration at metabolically labile sites (e.g., β-hydroxyl groups) can reduce clearance rates .
  • Isotope Tracing : Use <sup>2</sup>H-labeled metabolites to map metabolic pathways. For example, deuterium retention in urinary metabolites confirms resistance to oxidative degradation.
  • Data Table :
Metabolic PathwayNon-Deuterated Half-life (h)Deuterated Half-life (h)
Hepatic Oxidation2.1 ± 0.33.8 ± 0.4
Renal Excretion1.5 ± 0.21.6 ± 0.3

Q. What computational methods predict the isotopic effects of this compound in reaction mechanisms?

  • Methodological Answer :

  • DFT Calculations : Model C-D vs. C-H bond dissociation energies to predict KIEs. For instance, B3LYP/6-31G* simulations show a 5–10% increase in activation energy for deuterated compounds .
  • Molecular Dynamics : Simulate solvent interactions to assess isotopic effects on solvation entropy. Polar solvents (e.g., D2O) amplify deuterium’s steric and electronic impacts .
    • Validation : Cross-reference computational results with experimental kinetic data to refine force fields.

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported deuterium incorporation efficiencies?

  • Methodological Answer :

  • Source Evaluation : Compare synthetic protocols (e.g., reagent purity, reaction duration). highlights the role of LiAlD4 quality in achieving >95% deuteration .
  • Analytical Cross-Check : Use orthogonal methods (NMR, MS, IR) to validate isotopic purity. For example, conflicting MS and NMR data may indicate incomplete deuteration or isotopic exchange post-synthesis .
  • Case Study : A study reporting 85% deuteration via MS but 92% via NMR suggests residual protons in non-target positions, requiring optimized reaction conditions.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3,3-Trideuterio-2-(trideuteriomethyl)propan-1-ol
Reactant of Route 2
3,3,3-Trideuterio-2-(trideuteriomethyl)propan-1-ol

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